molecular formula C15H26N4O4 B14637356 1-Acetyl-L-prolyl-L-leucylglycinamide CAS No. 54794-19-3

1-Acetyl-L-prolyl-L-leucylglycinamide

Cat. No.: B14637356
CAS No.: 54794-19-3
M. Wt: 326.39 g/mol
InChI Key: FUGKHIUPUGPXSV-RYUDHWBXSA-N
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Description

1-Acetyl-L-prolyl-L-leucylglycinamide is a synthetic peptide compound with the molecular formula C17H28N4O6 It is a derivative of L-proline and L-leucine, two naturally occurring amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-L-prolyl-L-leucylglycinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or acetyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or reduced amide forms .

Scientific Research Applications

1-Acetyl-L-prolyl-L-leucylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-L-prolyl-L-leucylglycinamide is unique due to its specific acetylation and peptide sequence, which confer distinct chemical and biological properties. Its ability to modulate enzyme activity and interact with molecular targets sets it apart from other similar compounds .

Properties

CAS No.

54794-19-3

Molecular Formula

C15H26N4O4

Molecular Weight

326.39 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H26N4O4/c1-9(2)7-11(14(22)17-8-13(16)21)18-15(23)12-5-4-6-19(12)10(3)20/h9,11-12H,4-8H2,1-3H3,(H2,16,21)(H,17,22)(H,18,23)/t11-,12-/m0/s1

InChI Key

FUGKHIUPUGPXSV-RYUDHWBXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)C

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C

Origin of Product

United States

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